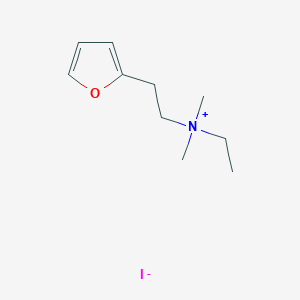
6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione is a chemical compound known for its unique structure and properties It is a derivative of phthalazine, a bicyclic heterocycle, and contains a dibutylamino group, which contributes to its distinct chemical behavior
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with dibutylamine under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures. The process involves the formation of an intermediate, which is subsequently cyclized to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dibutylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of reduced phthalazine derivatives.
Substitution: Formation of halogenated phthalazine derivatives.
Applications De Recherche Scientifique
6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione has found applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an antitumor agent.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. The dibutylamino group plays a crucial role in binding to these targets, thereby modulating their activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Diallylamino-1,3,5-triazine-2,4-dithiol monosodium
- 6-Dibutylamino-1,3,5-triazine-2,4-dithiol monosodium
Uniqueness
Compared to similar compounds, 6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione exhibits unique properties due to its phthalazine core and dibutylamino group
Propriétés
Numéro CAS |
39590-12-0 |
|---|---|
Formule moléculaire |
C16H23N3O2 |
Poids moléculaire |
289.37 g/mol |
Nom IUPAC |
6-(dibutylamino)-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C16H23N3O2/c1-3-5-9-19(10-6-4-2)12-7-8-13-14(11-12)16(21)18-17-15(13)20/h7-8,11H,3-6,9-10H2,1-2H3,(H,17,20)(H,18,21) |
Clé InChI |
ZUKBQAFYKNHTBV-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=CC2=C(C=C1)C(=O)NNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


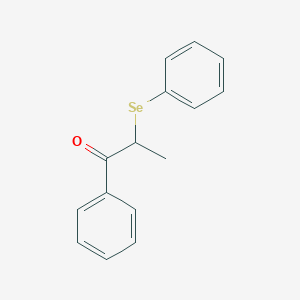

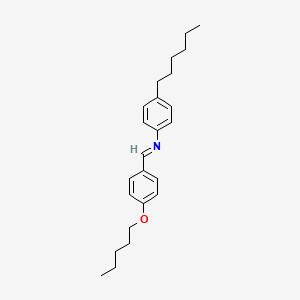
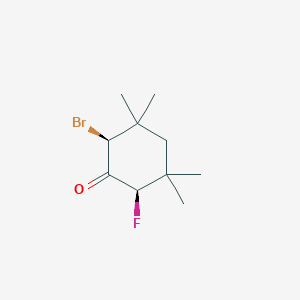
![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)
![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)
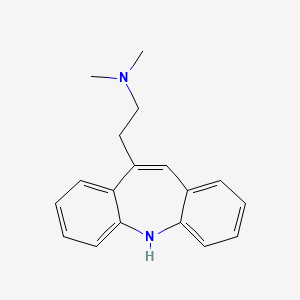
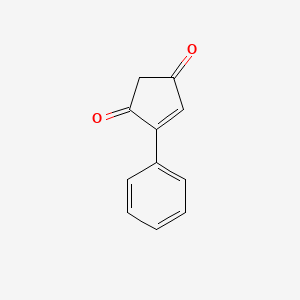
![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)


![2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14672903.png)
